molecular formula C10H16 B14641338 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 52475-37-3

2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene

Cat. No.: B14641338
CAS No.: 52475-37-3
M. Wt: 136.23 g/mol
InChI Key: MINVXHCVISTRSH-UHFFFAOYSA-N
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Description

2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is a derivative of pinene, a naturally occurring monoterpene found in the essential oils of many plants, particularly conifers. It is known for its distinctive structure, which includes a bicyclic ring system with three methyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geranyl acetate, which yields the desired bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the pyrolysis of pinene-rich turpentine oil. This process involves heating the turpentine oil to high temperatures in the presence of a catalyst, leading to the formation of the bicyclic compound.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Oxidation typically yields ketones or alcohols.

    Reduction: Reduction results in more saturated hydrocarbons.

    Substitution: Substitution reactions produce halogenated derivatives of the compound.

Scientific Research Applications

2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    α-Pinene: A closely related compound with a similar bicyclic structure but different stereochemistry.

    β-Pinene: Another isomer of pinene with a different arrangement of the bicyclic ring system.

    Camphene: A bicyclic monoterpene with a structure similar to that of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene but with different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the resulting chemical properties. This uniqueness makes it valuable for various synthetic and industrial applications, as well as for research into its potential biological activities.

Properties

CAS No.

52475-37-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6,6-trimethylbicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-5-9-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

MINVXHCVISTRSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C1CC2(C)C

Origin of Product

United States

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